molecular formula C20H27N3O2S B1228061 4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine

4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine

Cat. No. B1228061
M. Wt: 373.5 g/mol
InChI Key: KVTXZXQSXDFEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[1-(2-oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine is a member of imidazoles.

Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis and characterization of a compound structurally similar to 4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine. This compound was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and characterized using NMR, IR, and Mass spectral studies. Its crystal structure was also determined through X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activities

  • In another study, a compound with a similar chemical structure was evaluated for biological activities including antibacterial, antioxidant, and anti-tuberculosis activities. The compound demonstrated significant anti-TB activity and showed potential as an antimicrobial agent (Mamatha S.V et al., 2019).
  • A research on 1,3,4-oxadiazole derivatives, which are structurally related to the chemical , reported a wide range of biological activities such as antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive activities (M. Somashekhar & R. Kotnal, 2020).

Antimicrobial Evaluation

  • A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the chemical , indicated that these compounds possess notable antimicrobial activities. The study synthesized a series of these compounds and evaluated them for antimicrobial and hemolytic activity, finding them active against various microbial species (Samreen Gul et al., 2017).

properties

Product Name

4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

4-[2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethyl]morpholine

InChI

InChI=1S/C20H27N3O2S/c1-2-5-17(6-3-1)19-15-21-20(23(19)16-18-7-4-11-25-18)26-14-10-22-8-12-24-13-9-22/h1-3,5-6,15,18H,4,7-14,16H2

InChI Key

KVTXZXQSXDFEFG-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(=CN=C2SCCN3CCOCC3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC1)CN2C(=CN=C2SCCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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